

# Thermodynamic Properties of 1,2-Propanediol Aqueous Solutions

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## Compound of Interest

Compound Name: 1,2-PROPANEDIOL,AR

CAS No.: 128439-95-2

Cat. No.: B1178076

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Content Type: Technical Reference Guide Audience: Pharmaceutical Scientists, Chemical Engineers, and Formulation Specialists Version: 2.1 (Current as of 2026)

## Executive Summary & Molecular Architecture

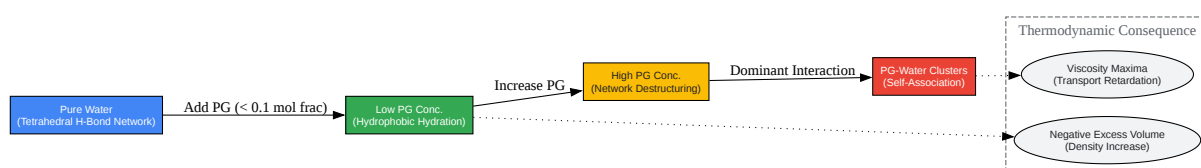
1,2-Propanediol (Propylene Glycol, PG) is a chiral vicinal diol utilized ubiquitously as a cosolvent and cryoprotectant. Its thermodynamic behavior in aqueous solution is non-ideal, governed by a complex interplay between hydrophilic hydroxyl interactions and hydrophobic hydration of the methyl group.

For the formulation scientist, understanding these properties is not merely about data lookup; it is about predicting stability, solubility, and processability. This guide synthesizes the core thermodynamic parameters required for high-precision drug development and process engineering.

## Molecular Interaction Logic

The mixing of PG and water is driven by the competition between water-water hydrogen bonding and the formation of PG-water clusters. At low concentrations, PG acts as a "structure

maker," enhancing the local tetrahedral order of water (hydrophobic hydration). As concentration increases, this network collapses into PG-water aggregates.



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Figure 1: Causal pathway of molecular interactions leading to macroscopic thermodynamic deviations.

## Volumetric and Transport Properties[1][2][3][4][5][6] Density and Excess Molar Volume ( )

Aqueous PG solutions exhibit negative excess molar volume, meaning the final volume is less than the sum of the pure components. This contraction is attributed to the accommodation of water molecules into the interstitial spaces of the PG network and strong H-bond cross-linking.

Key Insight: The maximum contraction occurs typically around 0.4 mole fraction, but for practical formulation (mass fraction), density peaks are not observed; rather, density increases non-linearly.

### Reference Data: Density (

### ) & Viscosity (

### ) at 25°C

Data interpolated from standard thermodynamic datasets (NIST, Jouyban-Acree correlations).

Mass Fraction PG ( )	Density ( ) [g/cm <sup>3</sup> ]	Viscosity ( ) [mPa[1]·s]	Dielectric Constant ( )
0.00	0.9970	0.89	78.4
0.20	1.0182	1.85	70.1
0.40	1.0325	4.20	58.0
0.60	1.0374	10.50	46.2
0.80	1.0380	26.10	36.5
1.00	1.0326	40.40	32.0



*Note: Density reaches a maximum around 60-80% w/w before slightly decreasing for pure PG. This anomaly is critical for weight-to-volume conversions in manufacturing.*

## Viscosity and Transport Mechanisms

Viscosity does not follow a linear mixing rule. It increases exponentially due to the formation of extensive hydrogen-bonded networks between the diol hydroxyls and water protons.

- Implication: In filtration and syringeability studies, a 40% PG solution requires significantly higher force than predicted by ideal mixing models.
- Modeling: The Jouyban-Acree model is the industry standard for predicting viscosity in these binary mixtures at varying temperatures [1].

## Phase Equilibria & Thermal Stability

### Freezing Point Depression (Cryoscopy)

PG is a potent cryoprotectant. It does not merely lower the freezing point; it promotes glass formation (vitrification) at high concentrations, which is vital for preventing ice crystal damage in lyophilized biologics.

Eutectic Behavior: The system forms a simple eutectic. However, practical freezing points are non-linear.

Vol % PG	Freezing Point (°C)	Application Context
10%	-3	Buffer storage
30%	-13	Lab chillers
50%	-33	Lyophilization primary drying
60%	-55	Deep freeze protection

## Vapor-Liquid Equilibrium (VLE)

PG is less volatile than water (B.P. 188°C vs 100°C). During evaporation (e.g., drying of wet granulation), water is removed preferentially.

- Raoult's Law Deviation: The system shows negative deviation from Raoult's Law at lower temperatures due to strong solute-solvent affinity.
- Process Tip: In film coating, the enrichment of PG in the drying film can lead to "tackiness" if the drying kinetics are not modeled using NRTL (Non-Random Two-Liquid) parameters.

## Solubility & Dielectric Properties (The Drug Development Core)

The dielectric constant (

) of the mixture dictates the solubility of non-polar APIs. By adjusting the PG:Water ratio, one tunes the solvent polarity to match the solute's polarity.

## The Jouyban-Acree Model

To predict the solubility of a drug in a PG-water mixture without running dozens of experiments, the Jouyban-Acree model is the authoritative mathematical framework [2].

Where:

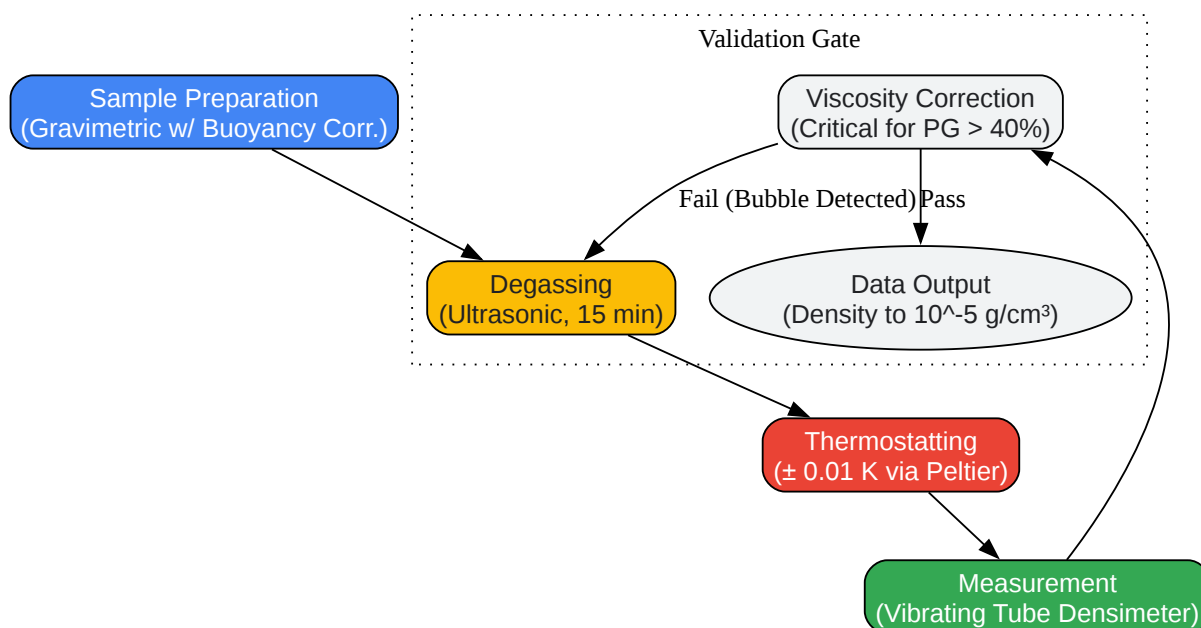
- is solute solubility in the mixture.
- are mole fractions of solvent 1 and 2.
- are model constants derived from experimental data.

## Experimental Protocols (Self-Validating Systems)

To ensure data integrity (E-E-A-T), use these validated workflows.

### Protocol A: High-Precision Density & Viscosity

Objective: Determine partial molar volumes and activation energy of flow.



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Figure 2: Workflow for high-precision densimetry. Note the viscosity correction loop, essential for viscous PG fluids.

Step-by-Step:

- Gravimetric Prep: Prepare mixtures by weight using a balance with 0.1 mg resolution. Correct for air buoyancy.
- Degassing: PG mixtures trap air easily. Sonicate for 15 mins. Validation: Visual check for microbubbles.
- Injection: Inject into a vibrating tube densimeter (e.g., Anton Paar DMA series).
- Viscosity Correction: Enable the instrument's automatic viscosity correction (damping of the oscillation) which is significant for PG solutions  $>10$  mPa·s.
- Standard Check: Run ultra-pure water and dry air as standards before and after the sample set.

## Protocol B: Solubility Determination (Shake-Flask)

Objective: Generate data for Jouyban-Acree modeling.<sup>[2][3]</sup>

- Saturation: Add excess API to PG-water mixtures in glass vials.
- Equilibration: Agitate at constant temp for 72 hours.
- Sedimentation/Filtration: Allow to settle. Filter supernatant through a heated filter (to prevent precipitation upon cooling).
- Analysis: Quantify via HPLC.
- Self-Validation: Measure pH of the supernatant. A shift in pH indicates potential API ionization changes, invalidating the cosolvency model assumption.

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